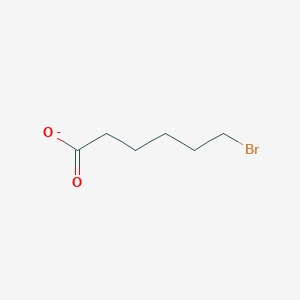

6-Bromohexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrO2- |

|---|---|

Molecular Weight |

194.05 g/mol |

IUPAC Name |

6-bromohexanoate |

InChI |

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)/p-1 |

InChI Key |

NVRVNSHHLPQGCU-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)[O-])CCBr |

Synonyms |

6-bromohexanoate |

Origin of Product |

United States |

Comprehensive NMR Elucidation of 6-Bromohexanoate: Structural Assignments and Experimental Protocols

Target Audience: Synthetic Chemists, Analytical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

6-Bromohexanoate—most commonly utilized in its esterified forms such as methyl 6-bromohexanoate or as the free 6-bromohexanoic acid—is a highly versatile bifunctional aliphatic building block. Featuring both a terminal electrophilic alkyl bromide and a nucleophilic/reactive carboxylate group, it is a cornerstone reagent in the synthesis of PROTAC linkers, functionalized polymers, and pharmaceutical intermediates[1].

Accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Researchers must verify not only the integrity of the six-carbon aliphatic chain but also the preservation of both terminal functional groups following synthetic transformations. This guide provides an authoritative, mechanistic breakdown of the 1 H and 13 C NMR spectral assignments for methyl 6-bromohexanoate, coupled with a self-validating experimental protocol designed to ensure high-fidelity data acquisition.

Structural Anatomy & Inductive Causality

The chemical shifts in the NMR spectra of 6-bromohexanoate are strictly governed by the inductive electron-withdrawing effects ( −I ) of its two terminal groups. Understanding this causality is critical for accurate spectral interpretation:

-

Halogen Deshielding (C6): Bromine is highly electronegative. It pulls electron density away from the adjacent α -carbon (C6), deshielding the local environment. This shifts the C6 protons downfield to approximately 3.42 ppm and the C6 carbon to 33.8 ppm[2].

-

Carbonyl Deshielding (C2): The ester carbonyl group exerts both a strong anisotropic effect and an inductive pull. This deshields the α -protons (C2), shifting them to approximately 2.33 ppm, and the C2 carbon to 34.1 ppm[3].

-

Chain Attenuation (C3, C4, C5): Inductive effects decay rapidly across σ -bonds. Consequently, the internal methylene groups resonate upfield. Their exact positions are inversely proportional to their distance from the terminal electron-withdrawing groups, creating a predictable multiplet pattern in the 1.40–1.90 ppm region[4].

1 H NMR Spectral Elucidation

The 1 H NMR spectrum of methyl 6-bromohexanoate is a textbook example of first-order coupling in an aliphatic chain. Because the molecule features free rotation around all σ -bonds, diastereotopic effects are absent, and the splitting patterns strictly follow the n+1 rule.

Table 1: 1 H NMR Peak Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |

| -OCH 3 | 3.68 | Singlet (s) | - | 3H | Ester methyl; isolated from coupling. |

| C6 | 3.42 | Triplet (t) | 6.8 | 2H | -CH 2 -Br; deshielded by electronegative Br. |

| C2 | 2.33 | Triplet (t) | 7.4 | 2H | -CH 2 -C=O; deshielded by carbonyl anisotropy. |

| C5 | 1.88 | Multiplet (m) | - | 2H | -CH 2 -C-Br; β to the bromine atom. |

| C3 | 1.66 | Multiplet (m) | - | 2H | -CH 2 -C-C=O; β to the carbonyl group. |

| C4 | 1.48 | Multiplet (m) | - | 2H | -CH 2 -; most shielded central methylene. |

Data synthesized from authoritative spectral databases and literature[2],[1].

13 C NMR Spectral Elucidation

In the 13 C NMR spectrum, the carbonyl carbon (C1) is the most deshielded due to the strong electron-withdrawing nature of the ester oxygen. Distinguishing between the C2 and C6 carbons in a 1D 13 C experiment requires careful observation, as they resonate within 0.3 ppm of each other.

Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment |

| C1 | 174.1 | Quaternary (C) | Carbonyl (C=O); highly deshielded by oxygen. |

| -OCH 3 | 51.6 | Primary (CH 3 ) | Ester methyl group. |

| C2 | 34.1 | Secondary (CH 2 ) | α to C=O. |

| C6 | 33.8 | Secondary (CH 2 ) | α to Br. |

| C5 | 32.6 | Secondary (CH 2 ) | β to Br. |

| C4 | 27.8 | Secondary (CH 2 ) | γ to both terminal groups; highly shielded. |

| C3 | 24.4 | Secondary (CH 2 ) | β to C=O. |

Data synthesized from established synthetic methodologies[3],[4].

Expert Insight on 2D Validation: While 1D NMR is often sufficient for routine verification, definitive assignment of the nearly overlapping C2 (34.1 ppm) and C6 (33.8 ppm) carbons requires Heteronuclear Multiple Bond Correlation (HMBC). In an HMBC spectrum, the C2 protons (2.33 ppm) will show a strong 2JCH correlation to the carbonyl carbon (174.1 ppm)—a diagnostic feature entirely absent for the C6 protons.

Standardized Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the following self-validating protocol must be adhered to when preparing and acquiring NMR spectra for 6-bromohexanoate derivatives.

Step-by-Step Methodology

-

Sample Preparation: Weigh exactly 15–20 mg of the 6-bromohexanoate sample. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Causality: CDCl 3 is chosen because it lacks aliphatic protons that would obscure the hexanoate chain signals, and it readily dissolves the relatively non-polar ester. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning and Locking: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Establish a steady deuterium lock on the CDCl 3 solvent signal. Perform gradient shimming (Z1-Z5) to achieve a highly homogenous magnetic field, verifying that the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz.

-

1 H NMR Acquisition: Set the pulse sequence to a standard 1D proton experiment. Set the spectral width to 12 ppm, center the offset at 5 ppm, and use a relaxation delay (D1) of 1.0 second. Acquire 16 to 32 scans.

-

13 C NMR Acquisition: Switch to a proton-decoupled 13 C pulse sequence. Set the spectral width to 250 ppm. Critical Step: Increase the relaxation delay (D1) to at least 2.0 seconds. Causality: The quaternary carbonyl carbon (C1) lacks dipole-dipole relaxation pathways from attached protons, resulting in a long longitudinal relaxation time ( T1 ). A longer D1 prevents signal saturation and ensures the C1 peak is clearly visible above the baseline noise. Acquire 512 to 1024 scans.

-

Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Workflow Visualization

Step-by-step experimental workflow for NMR acquisition and structural validation.

References[2] Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBvu8_XmpElvhzJTbb6F5MYhsxgz6mFwOpQmR9hEGPpNcYNMK_05uRYfQDDjXsydY4i7t_VGNSNM-vKkqqP5x8em1u4xNirXS73HIwD9aWX4YURIPaUNll73H2FrAX23-kCF7WpFls__n7UDe6oQoDQZa2eJoTnR_nhLs=[1] Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - Taylor & Francis. Source: tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPMEdQgENqs3gGQnO3K0MTfU8TEPs_HpjhgaOIJy4Mqlo9avxSvfSbOfvisTQmT6yZa7nnUqy_mTbR9xMyF7JcW2DqAiOpqc_2JMeLIac44JPa197vCk1FySXaEzbPjQ17UtATvOm4VlC3XxYyJ43G0bWpEyk4k2kyUH8=[3] RSC Advances: Synthesis of 1. Source: supradrug.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt_-LAHjkCvOa_OHZyL5MRs92uC1z1yNIU0Gt0UAVvNLQNsSBpiCUpylZeoAcLjEl5tYVl5hlNP98CJgOShGci7IZd4AThoRHaEg6DN1kU1pPRSfh4jWwau--FHaHiqKNqQLdhmqGMU9JDWzhV[4] Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins - AWS. Source: amazonaws.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwX46d-04-q2WnXLrVaKGqcQvICj-6B7k91PLeahLH-kV0dS3aBxY_drCthdnKPX1ZOCD_WS1ZFLdLbGtAJzO-n0hzn-8blo857E2OYviducp4P_IA9Lk24s2hiQsn-LZ7Y4PjgcvWp3yvXXFZ1PaLWClNHSHwHJWeLDYBTiHEqQN928=

Sources

Ethyl 6-Bromohexanoate: A Bifunctional Aliphatic Scaffold for Advanced Chemical Synthesis and PROTAC Linker Engineering

Executive Summary

In modern drug discovery and polymer science, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines. Ethyl 6-bromohexanoate (CAS: 25542-62-5) is an ω -bromoacid ester that serves as a premier electrophilic scaffold. Its true value lies in its orthogonal reactivity: a highly reactive primary alkyl bromide paired with a stable, yet cleavable, ethyl ester.

This whitepaper provides an in-depth technical analysis of ethyl 6-bromohexanoate, detailing its physicochemical profile, mechanistic pathways, and field-proven methodologies. Specifically, we will explore its critical role in synthesizing non-PEG aliphatic linkers for Targeted Protein Degradation (PROTACs), such as the synthesis of PROTAC RSS0680 1.

Physicochemical Profiling & Practical Implications

Understanding the physical properties of ethyl 6-bromohexanoate is not merely an exercise in data collection; it is foundational to experimental design. The table below synthesizes quantitative data 23 and explains the causality behind how these metrics influence laboratory workflows.

| Property | Value | Causality / Practical Implication |

| Molecular Weight | 223.11 g/mol | Essential for precise stoichiometric calculations in cross-coupling and substitution reactions. |

| Boiling Point | 128–130 °C at 16 mmHg | The high boiling point necessitates vacuum distillation. Attempting atmospheric distillation leads to thermal degradation of the primary bromide. |

| Density | 1.254 g/mL at 25 °C | Heavier than water. During aqueous workups, unreacted reagent can alter phase separation dynamics. If extracting with Dichloromethane (DCM), the organic layer will definitively remain the bottom phase. |

| Refractive Index | 1.458 ( n20/D ) | Serves as an immediate, non-destructive QA/QC metric before initiating sensitive coupling reactions. Deviations indicate moisture ingress or degradation. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates free bromine release or degradation. Visual inspection acts as a primary stability indicator. |

Orthogonal Reactivity & Mechanistic Logic

Ethyl 6-bromohexanoate is engineered for sequential, regioselective functionalization 4.

-

The C6 Primary Bromide (Electrophilic Core): The terminal bromine acts as an excellent leaving group for Bimolecular Nucleophilic Substitution ( SN2 ). Because it is situated on a primary, unhindered carbon, it undergoes rapid displacement by amines, phenols, and thiols.

-

The C1 Ethyl Ester (Protected Carboxyl): The ester group is stable under the mild basic conditions typically used for SN2 alkylations (e.g., K2CO3 ). This orthogonality ensures that the nucleophile attacks the bromide exclusively, without causing premature cleavage or amidation of the ester.

Once the alkylation is complete, the ester can be selectively unmasked via saponification to yield a free carboxylic acid, which is then primed for amide coupling.

Workflow: PROTAC Linker Assembly

In PROTAC development, achieving the correct spatial distance between the Target Protein Ligand and the E3 Ligase Ligand is critical for ternary complex formation. Ethyl 6-bromohexanoate provides a highly flexible, lipophilic 6-carbon spacer.

Below is the logical workflow for assembling a PROTAC molecule using this reagent.

Workflow of PROTAC Linker Conjugation using Ethyl 6-bromohexanoate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase includes a mechanistic rationale (the why) and a definitive validation checkpoint.

Protocol A: Chemoselective N-Alkylation ( SN2 )

This protocol describes the attachment of the linker to a nitrogen-containing heterocycle (e.g., a quinazolinone derivative) 5.

-

Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the target nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Causality: MeCN is a polar aprotic solvent that lacks acidic protons, thereby accelerating the SN2 transition state without participating in side reactions.

-

-

Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq). Stir for 15 minutes at room temperature.

-

Causality: K2CO3 is a mild, insoluble base. It is strong enough to deprotonate the nucleophile but too weak to hydrolyze the ethyl ester.

-

-

Alkylation: Add ethyl 6-bromohexanoate (1.2 eq) dropwise. Elevate the temperature to 70 °C and stir for 12–16 hours.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

-

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is validated by the disappearance of the starting nucleophile mass and the appearance of the product mass. Crucially, the product mass will lack the characteristic 1:1 (M / M+2) isotope pattern of bromine, confirming complete displacement of the leaving group.

Protocol B: Saponification of the Ester

Once the linker is attached, the ester must be unmasked to allow for coupling with the E3 ligase ligand.

-

Solvation: Dissolve the ester-linked intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

-

Causality: THF ensures the lipophilic organic intermediate remains fully dissolved, while water serves as both the co-solvent and the nucleophilic source.

-

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH· H2O , 3.0 eq) at 0 °C, then allow to warm to room temperature.

-

Causality: The Li+ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating rapid attack by the hydroxide ion without cleaving sensitive amide bonds elsewhere in the molecule.

-

-

Acidification: Acidify to pH 3 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate.

-

Self-Validation Checkpoint: Perform 1H NMR on the isolated product. The protocol validates itself through the complete disappearance of the characteristic ethyl ester signals: a distinct quartet at ~4.1 ppm ( −O−CH2− ) and a triplet at ~1.2 ppm ( −CH3 ).

Handling, Stability, and Safety

Ethyl 6-bromohexanoate is a Category 3 Flammable Liquid and a Category 2 Skin/Eye Irritant.

-

Degradation Causality: The manufacturer notes that the compound "may darken in storage" 3. This occurs because the terminal alkyl bromide is susceptible to slow photolytic and thermal degradation. This process releases trace amounts of hydrobromic acid (HBr) or free bromine, which autocatalyzes further decomposition and causes the liquid to transition from colorless to brown.

-

Storage Protocol: To maintain the integrity of the reagent, it must be stored tightly sealed under an inert gas (Nitrogen or Argon) at 2–8 °C in amber glass vials to prevent UV-induced radical cleavage of the C-Br bond.

References

-

Title: Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem Source: nih.gov URL: [Link]

-

Title: Organic & Medicinal Chemistry International Journal - Juniper Publishers Source: juniperpublishers.com URL: [Link]

Sources

6-Bromohexanoate Solubility and Reactivity in Polar Aprotic Solvents: A Technical Guide for Advanced Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Focus: Physicochemical profiling, solvation thermodynamics, and self-validating protocols for SN2 alkylations.

Introduction: The Bifunctional Nature of 6-Bromohexanoate

In contemporary drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptide conjugates, and fluorophore linkers—6-bromohexanoic acid and its ester derivatives (e.g., tert-butyl 6-bromohexanoate) serve as indispensable bifunctional building blocks. The molecule features a lipophilic hexyl spacer flanked by a highly polarizable electrophilic carbon-bromine bond and a versatile carboxylate terminus.

To harness this bifunctionality, chemists must carefully select the reaction medium. Polar aprotic solvents are the gold standard for these transformations. This guide dissects the thermodynamic causality behind this solvent preference and provides self-validating methodologies for executing high-yield nucleophilic substitutions.

Physicochemical Profiling and Solvation Thermodynamics

6-Bromohexanoate is an amphiphilic-like molecule. Its organic aliphatic chain requires van der Waals interactions for dissolution, while its polar headgroup and halogen tail require dipole-dipole stabilization.

As shown in Table 1 , 6-bromohexanoic acid is highly soluble in polar aprotic solvents such as1[1], but exhibits limited solubility in water.

Table 1: Key Physicochemical Properties of 6-Bromohexanoic Acid

| Property | Value | Scientific Implication |

| Molecular Formula | C₆H₁₁BrO₂[2] | Defines the baseline stoichiometric mass. |

| Molecular Weight | 195.05 g/mol [2] | Critical for precise equivalent calculations in scaling. |

| Density | ~1.48 g/cm³[3] | Indicates a dense liquid/solid state, requiring thorough mixing. |

| Melting Point | 32–37 °C[1] | Can solidify at lower ambient temperatures; gentle warming aids transfer. |

| Boiling Point | 276–279 °C[2] | High thermal stability allows for elevated reaction temperatures. |

| Solubility Profile | Soluble in DMF, DMSO, Acetone[1] | Dictates the use of polar aprotic media for homogeneous reactions. |

Mechanistic Causality: The Polar Aprotic Advantage in SN2 Reactions

When utilizing 6-bromohexanoate for N-alkylation or O-alkylation, the reaction proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism. The choice of a polar aprotic solvent is not arbitrary; it is a fundamental thermodynamic requirement for maximizing reaction kinetics.

The "Bare Nucleophile" Effect

Polar protic solvents (like methanol or water) possess acidic protons that form strong hydrogen bonds with the incoming nucleophile (e.g., an amine or phenoxide). This creates a dense solvation shell that sterically and electronically hinders the nucleophile's ability to attack the electrophilic carbon.

Conversely, polar aprotic solvents (DMF, DMSO, Acetonitrile) lack hydrogen-bond donors. Their highly electronegative oxygen atoms strongly solvate the counter-cations (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), while leaving the nucleophile completely unsolvated—or "bare." This significantly lowers the activation energy ( Ea ) of the SN2 transition state.

Figure 1: SN2 pathway and solvation dynamics of 6-bromohexanoate in polar aprotic solvents.

Table 2: Polar Aprotic Solvent Matrix for Alkylation

| Solvent | Dielectric Constant (ε) | Boiling Point | Field-Proven Application Notes |

| DMF | 36.7 | 153 °C | The industry standard for PROTAC linkers.4[4] and5[5]. |

| DMSO | 46.7 | 189 °C | Superior cation solvation.6[6]. |

| Acetonitrile | 37.5 | 82 °C | 7[7], offering easier solvent removal during work-up. |

| Acetone | 20.7 | 56 °C | 8[8]. |

Self-Validating Experimental Methodologies

To ensure reproducibility, experimental protocols must be designed as self-validating systems. The following methodology for the N-alkylation of an amine utilizing tert-butyl 6-bromohexanoate incorporates internal analytical checkpoints to verify success at each stage.

Figure 2: Standardized self-validating experimental workflow for N-alkylation.

Step-by-Step Protocol: N-Alkylation in DMF[7]

1. Reactant Preparation & Solvation:

-

Action: Dissolve the target amine (1.0 equivalent) in anhydrous DMF (0.1–0.5 M concentration).

-

Causality: Anhydrous conditions are critical. Trace water can act as a competing nucleophile, leading to the hydrolysis of the 6-bromohexanoate into a hydroxyhexanoate byproduct.

2. Base Addition (Proton Scavenging):

-

Action: Add 2.0–3.0 equivalents of a non-nucleophilic base such as anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

-

Causality: Strong nucleophilic bases (like NaOH) risk saponifying the ester or reacting with the alkyl bromide. K₂CO₃ acts purely as a proton scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium forward.

3. Electrophile Introduction:

-

Action: Dropwise addition of tert-butyl 6-bromohexanoate (1.0–1.2 equivalents). For reactions9[9].

-

Causality: Slight excess ensures complete consumption of the more valuable amine substrate.

4. Reaction & Self-Validation (Monitoring):

-

Action: Stir the mixture at temperatures ranging from 25 °C to 80 °C.

-

Validation Checkpoint: At t=2 hours, pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the mass peak corresponding to the starting amine ( [M+H]+ ) is fully replaced by the alkylated product mass ( [M+171]+ for the tert-butyl hexanoate addition).

5. Work-Up & Isolation:

-

Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Causality: DMF is highly miscible with water. The large aqueous dilution forces the organic product into the EtOAc phase, while the DMF and inorganic salts (KBr, excess K₂CO₃) remain trapped in the aqueous waste.

References

- Source: chemsrc.

- Source: tcichemicals.

- Source: tradeindia.

- Source: nih.

- Title: A Peptide Nucleic Acid–Aminosugar Conjugate Targeting Transactivation Response Element of HIV-1 RNA Genome Shows a High Bioavailability in Human Cells...

- Title: Supporting Information Quantitative chemoproteomics for site-specific analysis of protein alkylation...

- Source: mdpi.

- Source: cardiff.ac.

- Source: benchchem.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 6-Bromohexanoic acid | CAS#:4224-70-8 | Chemsrc [chemsrc.com]

- 3. 6-bromohexanoic Acid 96% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 4. Activated Microglia Targeting Dendrimer–Minocycline Conjugate as Therapeutics for Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

The Chemical and Mechanistic Role of 6-Bromohexanoate in PROTAC Linker Synthesis: A Technical Whitepaper

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system. While early PROTAC development heavily focused on identifying high-affinity ligands for the Protein of Interest (POI) and the E3 ubiquitin ligase, modern drug development recognizes "linkerology" as the critical determinant of ternary complex formation. Among the most versatile building blocks in a medicinal chemist's arsenal is 6-bromohexanoate (and its ester derivatives). This whitepaper provides an in-depth technical analysis of the chemical logic, physicochemical impact, and self-validating synthetic workflows associated with 6-bromohexanoate in PROTAC design.

The Dual-Reactivity Paradigm of 6-Bromohexanoate

The utility of 6-bromohexanoic acid derivatives—such as tert-butyl 6-bromohexanoate or methyl 6-bromohexanoate—stems from their heterobifunctional nature. They provide a highly flexible 6-carbon alkyl chain flanked by two orthogonally reactive termini:

-

The C6 Electrophile (Bromide): The terminal primary bromide is an exceptional leaving group, primed for bimolecular nucleophilic substitution (S_N2). It readily reacts with nucleophilic amines, phenols, or thiols present on the POI or E3 ligand.

-

The C1 Latent Acyl Donor (Ester/Carboxylate): The opposite terminus serves as an acyl donor for amide bond formation.

Causality in Experimental Design: Why use an ester-protected variant instead of the free acid? Using tert-butyl 6-bromohexanoate ensures orthogonal reactivity. If the free carboxylic acid were used during the initial S_N2 alkylation step, it could lead to unwanted self-condensation, polymerization, or interference with the basic conditions required for S_N2. The ester acts as a protective mask, allowing clean alkylation before being selectively removed for the final amide coupling.

This strategy has been successfully deployed in the synthesis of1, where elongating alcohol precursors with tert-butyl 6-bromohexanoate enabled tunable selectivity between E3 ligases[1].

PROTAC-mediated targeted protein degradation pathway.

Physicochemical Profiling & Ternary Complex Dynamics

The choice between an alkyl linker (derived from 6-bromohexanoate) and a polyethylene glycol (PEG) linker fundamentally alters the PROTAC's pharmacokinetic and pharmacodynamic profile. A 6-carbon alkyl chain provides an extended spatial distance of approximately 8.0 Å, which has proven optimal for specific steric environments.

For instance, in the development of2, the 6-carbon linker provided a critical distance of ~8.3 Å, achieving a degradation rate of over 91% in SET-2 cells[2]. Similarly, methyl 6-bromohexanoate was utilized to bridge target ligands with VHL-recruiting moieties in the discovery of 3[3].

Quantitative Comparison: Alkyl vs. PEG Linkers

| Parameter | 6-Carbon Alkyl Linker (6-bromohexanoate) | PEG2 / PEG3 Linker | Mechanistic Impact on PROTAC Design |

| Lipophilicity (cLogP) | Higher | Lower | Alkyl chains increase cell permeability but may require advanced formulation strategies to mitigate poor aqueous solubility. |

| Conformational Flexibility | High (Unrestricted C-C bonds) | Moderate (Restricted by C-O dipoles) | Unrestricted rotation allows the PROTAC to adopt multiple conformations, optimizing the POI-E3 ternary interface. |

| Metabolic Stability | High | Moderate to Low | Alkyl chains are highly resistant to plasma esterases and oxidative O-dealkylation, extending in vivo half-life. |

| Ternary Complex Distance | ~7.5 - 8.5 Å | ~8.0 - 10.0 Å | Provides the optimal spatial geometry to prevent steric clashing for targets like JAK2 and KRAS. |

Self-Validating Synthetic Methodology

To ensure trustworthiness and reproducibility, the following protocol details the three-phase integration of tert-butyl 6-bromohexanoate into a PROTAC framework. Each step includes a self-validating analytical checkpoint to confirm causality and reaction success.

Phase 1: S_N2 Alkylation of the POI Ligand

Objective: Covalently attach the 6-carbon linker to a nucleophilic site (e.g., secondary amine) on the POI ligand.

-

Protocol: Dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add tert-butyl 6-bromohexanoate (1.2 eq) and a mild base such as K₂CO₃ or DIPEA (3.0 eq). Stir at 50°C for 12–16 hours under an N₂ atmosphere.

-

Causality & Optimization: The polar aprotic solvent (DMF) accelerates the S_N2 transition state. If steric hindrance causes low conversion, the addition of catalytic potassium iodide (KI) can accelerate the reaction via the Finkelstein pathway, converting the bromide to a more reactive iodide in situ[4].

-

Self-Validation System: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the [M+H]⁺ of the alkylated ester intermediate emerges.

Phase 2: Orthogonal Ester Deprotection

Objective: Unmask the carboxylic acid for downstream coupling.

-

Protocol: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2–4 hours.

-

Causality: TFA selectively cleaves the tert-butyl ester via an acid-catalyzed mechanism, generating isobutylene gas as a byproduct, driving the reaction to completion without affecting the newly formed alkyl-amine bond.

-

Self-Validation System: Evaporate the solvent and analyze via ¹H-NMR and LC-MS. Successful deprotection is confirmed by the disappearance of the intense 9-proton singlet (~1.45 ppm) in the NMR spectrum[5] and a corresponding mass shift of -56 Da in LC-MS.

Phase 3: Amide Coupling to the E3 Ligase Ligand

Objective: Assemble the final PROTAC by linking the exposed carboxylic acid to the amine-functionalized E3 ligase ligand (e.g., VHL or CRBN binder).

-

Protocol: Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq) in DMF. Cool to 0°C and add HATU (1.2 eq). Dropwise add DIPEA (3.0 eq) and allow the reaction to warm to room temperature, stirring for 5–12 hours[5].

-

Causality: HATU is selected as the coupling reagent due to its superior efficiency in activating carboxylic acids and its ability to minimize racemization during amide bond formation.

-

Self-Validation System: Confirm the formation of the final PROTAC via High-Resolution Mass Spectrometry (HRMS). The presence of the exact calculated mass [M+H]⁺ and >95% purity via preparative HPLC validates the system for subsequent in vitro degradation assays.

Synthetic workflow of PROTAC assembly using 6-bromohexanoate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting cancer with small molecule pan-KRAS degraders | bioRxiv [biorxiv.org]

- 4. WO2025049555A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Chemical Stability of 6-Bromohexanoate: A Mechanistic Guide to Acidic and Basic Degradation Pathways

Executive Summary

In the realm of synthetic organic chemistry and drug development, bifunctional molecules present unique stability challenges. 6-Bromohexanoate (and its protonated form, 6-bromohexanoic acid, CAS 4224-70-8) is a classic example, featuring both an electrophilic primary alkyl bromide and a nucleophilic/acidic carboxylate moiety[1]. Understanding the divergent stability profiles of this compound under varying pH conditions is critical for optimizing synthetic workflows, preventing premature degradation during extraction, and designing stable prodrugs.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic observations, detailing the mechanistic causality behind the degradation of 6-bromohexanoate. By mapping the kinetic vulnerabilities of the C-Br bond and the carboxylate/ester group, this guide provides actionable, self-validating protocols for handling this reactive intermediate.

Mechanistic Profiling: Causality of Degradation

Basic Conditions: Nucleophilic Susceptibility

Under basic conditions (pH > 9.0), 6-bromohexanoate exhibits significant instability driven by two primary mechanisms:

-

Intermolecular SN2 Hydrolysis: The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the C6 position and displacing the bromide leaving group. This bimolecular nucleophilic substitution (SN2) irreversibly converts 6-bromohexanoate into 6-hydroxyhexanoate.

-

Ester Saponification: If the molecule is utilized as an ester (e.g., ethyl or tert-butyl 6-bromohexanoate), basic conditions will rapidly catalyze the cleavage of the ester bond to yield the free carboxylate.

-

Intramolecular Cyclization (Derivative-Dependent): While the direct cyclization of 6-bromohexanoate to a 7-membered lactone (oxepan-2-one) carries a high entropic penalty, structural modifications can drastically alter this. For instance, derivatives such as 2-amino-6-bromohexanoic acid readily undergo intramolecular cyclization under mild basic conditions to form pipecolic acid[2].

Acidic Conditions: Protonation and Ester Lability

In acidic media (pH < 4.0), the stability profile flips. The primary alkyl bromide is highly inert to dilute aqueous acids, meaning the C-Br bond remains intact.

-

Carboxylate Protonation: The carboxylate is protonated to 6-bromohexanoic acid, neutralizing its potential to act as an internal nucleophile.

-

Protective Group Cleavage: The vulnerability in acidic conditions lies entirely in the esterification state. For example, tert-butyl 6-bromohexanoate is highly stable in mild base (pH 7–9) but undergoes rapid, acid-catalyzed hydrolysis (cleavage) at pH < 7[3]. This acid-responsive hydrolysis is a mechanism frequently leveraged in the design of targeted bifunctional prodrugs[4].

Comparative Stability Matrix

To facilitate rapid decision-making during experimental design, the quantitative and qualitative degradation pathways are summarized below.

| Environment | Dominant Species | C-Br Bond Stability | Ester Stability (t-Butyl) | Primary Degradation Pathway |

| Strong Acid (pH < 2) | 6-Bromohexanoic Acid | Highly Stable | Highly Labile | Acid-catalyzed ester cleavage |

| Weak Acid (pH 4-6) | 6-Bromohexanoic Acid | Stable | Moderately Labile | Slow ester hydrolysis |

| Neutral (pH 7-8) | 6-Bromohexanoate (Salt/Ester) | Stable | Stable | None (Optimal for workup) |

| Weak Base (pH 9-10) | 6-Bromohexanoate | Moderately Labile | Moderately Labile | Slow SN2 hydrolysis |

| Strong Base (pH > 12) | 6-Bromohexanoate | Highly Labile | Highly Labile | Rapid saponification & SN2 |

Reaction Pathway Visualization

The following diagram maps the divergent chemical logic of 6-bromohexanoate when exposed to opposing pH extremes.

Divergent degradation pathways of 6-bromohexanoate in acidic versus basic environments.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step is grounded in chemical causality.

Protocol 1: Kinetic Profiling of Base-Catalyzed Hydrolysis

Purpose: To determine the half-life of the C-Br bond in 6-bromohexanoate under basic conditions.

-

Step 1: Initiation. Prepare a 10 mM solution of 6-bromohexanoate in a pH 11.0 carbonate buffer at 37°C. Causality: Carbonate buffer ensures the pH remains strictly constant despite the generation of HBr during hydrolysis.

-

Step 2: Internal Standardization. Spike the solution with 1 mM 6-chlorohexanoate. Causality: The C-Cl bond is significantly more resistant to base hydrolysis, serving as an inert reference marker for LC-MS quantification.

-

Step 3: Time-Course Sampling & Quenching. Aliquot 100 µL of the reaction mixture at 0, 1, 2, 4, and 8 hours. Immediately quench each aliquot into 900 µL of 1% Formic Acid in Acetonitrile. Causality: Dropping the pH to ~2.5 instantly halts the SN2 reaction, freezing the kinetic state of the sample.

-

Step 4: LC-MS/MS Analysis. Quantify the ratio of 6-bromohexanoate to 6-hydroxyhexanoate.

-

Self-Validation Check: The sum of the molar concentrations of the parent (6-bromohexanoate) and the degradant (6-hydroxyhexanoate) must remain constant (±5%) across all time points. A deviation indicates an unmonitored tertiary pathway (e.g., polymerization), invalidating the kinetic model. Furthermore, a constant peak area of the internal standard validates that no matrix-induced ion suppression is occurring.

Protocol 2: Optimized Workup for 6-Bromohexanoate Esters

Purpose: To extract tert-butyl 6-bromohexanoate from an aqueous reaction mixture without inducing acid-cleavage or base-hydrolysis.

-

Step 1: Neutral Quenching. Quench the crude reaction mixture with saturated aqueous NaHCO₃. Causality: This buffers the aqueous phase strictly between pH 7 and 8, preventing the acid-catalyzed cleavage of the tert-butyl ester while avoiding the high pH that triggers SN2 bromide hydrolysis[3].

-

Step 2: Emulsion Breaking. Add saturated brine (NaCl) to the aqueous layer prior to extraction with ethyl acetate. Causality: 6-bromohexanoate esters frequently form emulsions. Brine increases the ionic strength of the aqueous layer, forcing the organic ester into the organic phase via the "salting-out" effect[3].

-

Step 3: Desiccation. Dry the separated organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Causality: Magnesium sulfate (MgSO₄) must be avoided; its mild Lewis acidity can prematurely cleave tert-butyl protective groups during prolonged drying phases[3].

-

Self-Validation Check: Post-extraction, acidify the remaining aqueous layer to pH 2 and back-extract with a secondary organic solvent. If LC-MS analysis of this secondary extract reveals the presence of 6-bromohexanoic acid, it proves that either the primary extraction was incomplete or premature ester hydrolysis occurred during the workflow, triggering an immediate protocol review.

References

- PubChem. "6-Bromohexanoic acid | C6H11BrO2 | CID 20210".

- Benchchem.

- ResearchGate. "Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification".

- ACS Publications. "Design, Synthesis, and Biological Evaluation of Acid-Responsive Bifunctional Molecules". Journal of Medicinal Chemistry.

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 6-Bromohexanoate: A Mechanistic and Analytical Guide

Executive Summary

Methyl 6-bromohexanoate (C₇H₁₃BrO₂) is a versatile bifunctional building block widely utilized in the synthesis of PROTAC linkers, drug delivery carriers, and specialized lipid analogs. For analytical chemists and drug development professionals, the unambiguous structural elucidation of this intermediate is critical for quality control and reaction monitoring.

This whitepaper provides an authoritative, mechanistic breakdown of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of methyl 6-bromohexanoate. By dissecting the causality behind its specific gas-phase thermodynamic cleavages—such as the diagnostic McLafferty rearrangement and halogen isotopic signatures—this guide establishes a robust framework for spectral interpretation and method development.

Physicochemical Properties & Exact Mass Data

Before analyzing the fragmentation pathways, it is essential to establish the exact mass and isotopic distribution of the intact molecule. Because bromine exists naturally as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the molecular ion will always present as a distinctive doublet.

Table 1: Quantitative Mass Specifications for Methyl 6-Bromohexanoate

| Property | Value / Specification |

| Molecular Formula | C₇H₁₃BrO₂ |

| Monoisotopic Mass (⁷⁹Br) | 208.0099 Da |

| Monoisotopic Mass (⁸¹Br) | 210.0078 Da |

| Average Molecular Weight | 209.08 g/mol |

| Isotopic Ratio (M : M+2) | ~ 1 : 1 |

| Ionization Method | Electron Ionization (EI), 70 eV |

Data supported by the 1 [1].

Core Fragmentation Mechanisms (EI-MS)

When subjected to standard 70 eV electron ionization, methyl 6-bromohexanoate undergoes a series of predictable, thermodynamically driven cleavages. Understanding the causality behind these fragmentations allows scientists to differentiate this molecule from its structural isomers.

The Bromine Isotopic Signature (m/z 208 / 210)

The molecular ion [M]⁺• is typically visible, albeit at low relative abundance due to the lability of the carbon-bromine bond. The hallmark of this ion is the 1:1 intensity ratio of the m/z 208 and m/z 210 peaks. This doublet acts as an internal diagnostic tool; any fragment ion retaining the bromine atom will also exhibit this M / M+2 isotopic spacing.

The McLafferty Rearrangement (m/z 74)

The base peak (or one of the most prominent peaks) in the EI spectrum of unbranched methyl esters is generated via the McLafferty rearrangement. Because methyl 6-bromohexanoate possesses a carbonyl group and a flexible alkyl chain with available γ-hydrogens, the carbonyl oxygen abstracts a γ-hydrogen through a sterically favored six-membered transition state. This induces a β-cleavage, expelling a neutral alkene (1-bromo-3-butene) and leaving the highly resonance-stabilized enol radical cation [CH₂=C(OH)OCH₃]⁺• at m/z 74 . This mechanism is a foundational pillar of ester mass spectrometry [2, 3].

Halogen Loss: [M - Br]⁺ and [M - HBr]⁺• (m/z 129 and 128)

The weak C-Br bond (bond dissociation energy ~285 kJ/mol) is highly susceptible to homolytic cleavage upon ionization.

-

Loss of Br• (m/z 129): The expulsion of the bromine radical yields a resonance-stabilized alkyl/acyl cation. The absence of the 1:1 isotopic doublet at m/z 129 confirms the loss of the halogen.

-

Loss of HBr (m/z 128): A competing pathway involves the elimination of a neutral hydrogen bromide molecule (80 or 82 Da), resulting in a radical cation at m/z 128.

Alpha-Cleavage (m/z 177 / 179)

Alpha-cleavage adjacent to the carbonyl group results in the loss of the methoxy radical (•OCH₃, 31 Da). This generates an acylium ion [M - 31]⁺ at m/z 177 and 179. Because the bromine atom is retained in this fragment, the 1:1 isotopic signature remains clearly visible.

Tabulated Fragmentation Summary

Table 2: Diagnostic EI-MS Fragment Ions of Methyl 6-Bromohexanoate

| m/z Value | Ion Type | Fragment Composition | Mechanistic Origin | Retains Br? |

| 208 / 210 | [M]⁺• | [C₇H₁₃BrO₂]⁺• | Intact Molecular Ion | Yes (1:1) |

| 177 / 179 | [M - OCH₃]⁺ | [C₆H₁₀BrO]⁺ | α-Cleavage (Loss of methoxy radical) | Yes (1:1) |

| 129 | [M - Br]⁺ | [C₇H₁₃O₂]⁺ | Homolytic C-Br cleavage | No |

| 128 | [M - HBr]⁺• | [C₇H₁₂O₂]⁺• | Elimination of neutral HBr | No |

| 74 | Base Peak | [C₃H₆O₂]⁺• | McLafferty Rearrangement | No |

| 59 | Ester Fragment | [COOCH₃]⁺ | Inductive cleavage of ester headgroup | No |

Mandatory Visualization: Fragmentation Pathway

The following diagram maps the thermodynamic degradation of the molecular ion into its primary diagnostic fragments.

Figure 1: Primary EI-MS fragmentation pathways of methyl 6-bromohexanoate.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition, the following protocol integrates internal system suitability checks. This prevents false positives caused by column bleed or carryover.

Step 1: System Suitability & Calibration (The Self-Validation Step)

-

Tune the MS: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal relative abundances for m/z 69, 219, and 502.

-

Blank Run: Inject 1.0 µL of pure extraction solvent (e.g., GC-grade Hexane or Dichloromethane) to establish a baseline and verify the absence of ghost peaks or column carryover.

Step 2: Sample Preparation

-

Dilution: Dissolve methyl 6-bromohexanoate in GC-grade Hexane to achieve a final concentration of 10–50 µg/mL.

-

Internal Standard: Spike the sample with 10 µg/mL of an internal standard (e.g., decane-d22) to normalize retention times and account for injection volume variability.

Step 3: GC-MS Acquisition Parameters

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

-

Injection: Inject 1.0 µL in split mode (ratio 10:1) with the inlet temperature set to 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C (hold for 2 min).

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 min at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Energy: 70 eV (critical for matching standard library fragmentation) [4].

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Scan Range: m/z 40 to 300.

-

Step 4: Data Processing & Verification

-

Extract the chromatogram using the diagnostic ions: m/z 74 (quantifier), m/z 129 , and m/z 208/210 (qualifiers).

-

Verify the 1:1 isotopic ratio of the m/z 208 and 210 peaks to confirm the presence of the terminal bromine atom.

References

-

Title: Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Quantum Chemical Analysis of Molecular and Fragment Ions Produced by Field Ionization of Methyl Stearate Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

-

Title: Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Toxicity and Safe Handling Guidelines for 6-Bromohexanoate Derivatives

A Comprehensive Technical Guide on Chemical Profiling, Mechanistic Toxicity, and Standard Operating Procedures

Executive Summary

6-Bromohexanoate derivatives—primarily 6-bromohexanoic acid, methyl 6-bromohexanoate, and ethyl 6-bromohexanoate—are indispensable bifunctional building blocks in modern drug discovery. They are extensively utilized as alkylating agents in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and N-acylsulfonamides[1]. However, the presence of a terminal electrophilic bromide paired with a reactive headgroup (carboxylic acid or ester) creates a complex, dual-natured toxicity profile. This guide provides a rigorous, mechanistic approach to the safe handling, hazard assessment, and workflow integration of these compounds for drug development professionals.

Chemical Profiling & Mechanistic Toxicity

To handle 6-bromohexanoate derivatives safely, scientists must understand the fundamental causality of their toxicity. These molecules possess two distinct reactive centers that dictate their occupational hazards:

-

The Electrophilic Bromoalkyl Tail: The primary alkyl bromide acts as a potent electrophile, readily undergoing SN2 nucleophilic substitution. In biological systems, this electrophilicity allows the molecule to covalently alkylate nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on proteins and nucleic acids. This mechanism is the root cause of its systemic toxicity and potential mutagenic properties.

-

The Functional Headgroup:

-

6-Bromohexanoic Acid: The free carboxylic acid moiety is highly corrosive. It causes severe swelling, tissue damage, and skin burns upon contact[2]. Ingestion can lead to severe damage and perforation of the digestive tract[3].

-

Ester Derivatives (Methyl/Ethyl): Esterification neutralizes the corrosivity but increases volatility and lipophilicity. Ethyl 6-bromohexanoate is a flammable liquid (Flash Point: 58.3 °C)[4] and acts as a severe respiratory and eye irritant[5]. Methyl 6-bromohexanoate is known to cause serious eye damage (H318)[6].

-

Mechanistic pathway of 6-bromohexanoate toxicity via SN2 alkylation of biological nucleophiles.

Quantitative Hazard Assessment

The following table summarizes the critical physical properties and GHS classifications required for risk assessment across the three primary derivatives[1][2][4][5][6].

| Derivative | CAS Number | Physical State | GHS Signal Word | Key Hazard Statements (H-Codes) | Primary Target Organs |

| 6-Bromohexanoic Acid | 4224-70-8 | Solid (mp 32-34 °C) | Danger | H314 (Severe skin burns and eye damage) | Skin, Eyes, Digestive Tract |

| Methyl 6-Bromohexanoate | 14273-90-6 | Liquid | Danger | H315 (Skin irrit.), H318 (Eye damage), H335 | Eyes, Respiratory System |

| Ethyl 6-Bromohexanoate | 25542-62-5 | Liquid (bp 128-130 °C) | Warning | H226 (Flammable), H315, H319, H335 | Respiratory System, Eyes, Skin |

Standard Operating Procedures (SOPs) for Safe Handling

In drug development, a protocol must be a self-validating system. The following SOP ensures that exposure risks are mitigated through chemical logic rather than relying solely on passive barriers.

Pre-Experiment Validation & PPE

Before initiating any reaction, verify that the fume hood face velocity is >100 fpm. Standard thin nitrile gloves offer limited breakthrough times for halogenated organics; therefore, double-gloving is mandatory . Use splash goggles and a chemically resistant lab coat. If handling the ethyl ester outside a ventilated enclosure, an ABEK respirator filter is required due to its volatility and flammability[4].

Step-by-Step Alkylation Workflow

-

Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen or Argon. This prevents oxidative degradation and manages the flammability risk of the ester derivatives (H226)[4].

-

Reagent Dispensing: Transfer the liquid esters (methyl/ethyl) using air-tight syringe techniques to prevent aerosolization. Weigh the solid acid derivative in a static-free environment to avoid dust inhalation (P260)[3].

-

Controlled Execution: Add the 6-bromohexanoate dropwise to the nucleophile solution. Monitor the internal temperature closely to prevent exothermic runaway during the substitution reaction.

-

In-Situ Quenching (Self-Validation): Do not proceed to aqueous workup until TLC or LC-MS confirms the complete consumption of the electrophile. If unreacted 6-bromohexanoate remains, quench the reaction with a mild nucleophile (e.g., dilute ethanolamine or sodium thiosulfate). Causality: This neutralizes the active alkylating agent before it enters the separatory funnel, protecting the operator from exposure during extraction.

Self-validating experimental workflow for the safe handling and quenching of 6-bromohexanoate.

Emergency Response & Spill Management

Emergency protocols must directly address the specific chemical properties of the spill. Because these are alkylating and corrosive agents, immediate dilution and physical containment are critical.

-

Dermal Exposure: Immediate action is required. Remove contaminated clothing and flush the skin with water for at least 15 minutes[2]. Because the acid derivative causes deep tissue burns, immediate medical attention is non-negotiable.

-

Spill Containment: Do not use combustible materials (like paper towels) to absorb the acid derivative. Apply an inert absorbent such as sand or vermiculite to prevent secondary reactions[3].

Decision tree for emergency spill response and containment of 6-bromohexanoate derivatives.

Regulatory Compliance & Waste Disposal

All 6-bromohexanoate waste must be strictly segregated into halogenated organic waste streams . Mixing these electrophiles with incompatible waste (e.g., strong bases or oxidizing agents) can trigger violent reactions[3]. Dispose of contents and containers at an approved waste disposal plant in accordance with local EPA/RCRA regulations (P501)[2].

References

-

Thermo Fisher Scientific. "6-Bromohexanoic acid - SAFETY DATA SHEET." Fisher Scientific. 2

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4170292, Methyl 6-Bromohexanoate." PubChem. 6

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 117544, Ethyl 6-bromohexanoate." PubChem. 5

-

Sigma-Aldrich. "Ethyl 6-bromohexanoate 99% Safety Data Sheet." Sigma-Aldrich. 4

-

Sigma-Aldrich. "6-Bromohexanoic acid 97% Safety Data Sheet." Sigma-Aldrich. 1

Sources

- 1. 6-ブロモヘキサン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 6-bromohexanoate 99 25542-62-5 [sigmaaldrich.com]

- 5. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of azide linkers from 6-bromohexanoate for click chemistry

Application Note: Synthesis and Activation of 6-Azidohexanoate Linkers for Click Chemistry Bioconjugation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating methodology for synthesizing 6-azidohexanoic acid from 6-bromohexanoic acid, followed by its activation to an NHS ester for bioorthogonal click chemistry.

Mechanistic Rationale and Linker Design

In the development of antibody-drug conjugates (ADCs) and targeted protein degraders (PROTACs), the choice of linker is as critical as the payload itself. The 6-carbon aliphatic spacer provided by 6-azidohexanoic acid represents an optimal thermodynamic balance: it is long enough to provide steric relief—preventing the bulky protein surface from hindering the subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reactions—yet short enough to maintain reasonable aqueous solubility and prevent hydrophobic collapse[1].

Why 6-Bromohexanoic Acid? While ethyl 6-bromohexanoate is a frequently cited precursor[2], starting directly with the free carboxylic acid (6-bromohexanoic acid) is strategically superior. It eliminates the need for a downstream saponification step, streamlining the workflow, reducing processing time, and preventing hydrolysis-induced yield losses[1][3].

The SN2 Causality: The conversion relies on a classic bimolecular nucleophilic substitution (SN2). The use of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is non-negotiable. These solvents effectively solvate the sodium cation ( Na+ ) but leave the azide anion ( N3− ) relatively "naked" and devoid of a hydration shell. This drastically lowers the activation energy of the transition state, making the azide a fiercely strong nucleophile[3]. Sodium azide is intentionally used in excess (1.5 to 3.0 equivalents) to drive the reaction to absolute completion, simplifying purification since excess salts are easily washed away in the aqueous workup[3][4].

Synthesis and Activation Workflows

Fig 1. Workflow for the synthesis and NHS-activation of 6-azidohexanoic acid linkers.

Quantitative Reaction Parameters

To facilitate rapid experimental planning, the critical quantitative data for both the synthesis and activation phases are summarized below.

| Parameter | Phase 1: Nucleophilic Substitution (SN2) | Phase 2: NHS Ester Activation |

| Starting Material | 6-Bromohexanoic Acid (1.0 eq) | 6-Azidohexanoic Acid (1.0 eq) |

| Core Reagents | NaN₃ (2.5 - 3.0 eq) | EDC·HCl (1.1 eq), NHS (1.1 eq) |

| Optimal Solvent | DMF or DMSO | Anhydrous DCM |

| Temperature | 50 °C | 0 °C → Room Temperature |

| Reaction Time | 18 - 24 hours | 12 hours |

| Expected Yield | 85% - Quantitative | 80% - 95% |

| Key IR Marker | Appearance of strong peak at ~2096 cm⁻¹ (-N₃) | Shift of C=O stretch to ~1740 cm⁻¹ |

| Key ¹H-NMR Marker | Triplet shift: ~3.40 ppm → ~3.32 ppm | Multiplet shifts in aliphatic chain |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 6-Azidohexanoic Acid

This protocol is adapted from validated methodologies for synthesizing neuroinflammation therapeutics and PROTAC linkers[1][3].

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromohexanoic acid (5.0 g, 25.6 mmol, 1.0 eq) in 20 mL of anhydrous DMF (or DMSO).

-

Nucleophile Addition: Carefully add sodium azide (NaN₃) (4.99 g, 76.9 mmol, 3.0 eq) to the stirring solution in portions[3].

-

Reaction: Attach a reflux condenser, flush the system with Nitrogen gas, and heat the mixture to 50 °C. Stir continuously for 18 to 24 hours[3][4].

-

Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with 100 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer sequentially with ice-cold distilled water (3 × 30 mL) to remove the DMF/DMSO and unreacted NaN₃, followed by a final wash with saturated NaCl brine (1 × 20 mL)[3][4].

-

Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a pale yellow oil[3][5].

-

Self-Validating Checkpoint: Before proceeding, analyze the neat oil via FTIR. The reaction is considered successful only if a sharp, intense asymmetric stretching band appears at 2096–2100 cm⁻¹ , confirming the presence of the azide group[4][6].

⚠️ Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Never use metal spatulas. Furthermore, acidification of aqueous layers containing unreacted NaN₃ will release lethal hydrazoic acid ( HN3 ) gas. Ensure all workup is conducted in a properly ventilated fume hood.

Phase 2: Activation to 6-Azidohexanoic NHS Ester

Activating the carboxylic acid allows for spontaneous amidation with primary amines (e.g., lysine residues on proteins).

-

Preparation: Dissolve the purified 6-azidohexanoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Activation: Cool the solution to 0 °C using an ice bath. Add N-Hydroxysuccinimide (NHS) (1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq).

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 12 hours.

-

Workup: Wash the reaction mixture with distilled water (2 × 20 mL) to remove the urea byproduct of EDC. Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent.

-

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% Methanol in DCM. The NHS ester will migrate higher (less polar) than the starting carboxylic acid. Visualize using a Phosphomolybdic Acid (PMA) stain.

Application: Bioorthogonal Click Conjugation

Once synthesized, the Azido-NHS ester acts as a highly efficient bridge. It first reacts with the primary amines of a Protein of Interest (POI) via standard NHS-ester amine coupling (pH 7.4 - 8.0). The newly installed azide handle is then perfectly primed for a bioorthogonal click reaction with an alkyne-functionalized payload (e.g., a fluorophore or cytotoxic drug)[6].

Fig 2. Bioconjugation pathway utilizing the synthesized azido-NHS ester for click chemistry.

References

- Source: bioRxiv.

- Source: PMC (nih.gov)

- Preparation and physicochemical characterization of camptothecin conjugated poly amino ester–methyl ether poly ethylene glycol Source: RSC Publishing URL

- Click functionalized biocompatible gadolinium oxide core-shell nanocarriers for imaging of breast cancer cells Source: RSC Publishing URL

- Covalently Crosslinked 1,2,3-Triazolium-Containing Polyester Networks: Thermal, Mechanical, and Conductive Properties Source: ACS Omega URL

- Signature redacted Source: DSpace@MIT URL

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Activated Microglia Targeting Dendrimer–Minocycline Conjugate as Therapeutics for Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Click functionalized biocompatible gadolinium oxide core-shell nanocarriers for imaging of breast cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00347C [pubs.rsc.org]

Designing PROTAC PEG Linkers Using 6-Bromohexanoate: Application Notes and Protocols

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1][3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for productive ternary complex formation.[4] This guide provides a detailed exploration of the use of 6-bromohexanoate as a versatile building block for the synthesis of custom PEG linkers for PROTAC development. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization of these essential components of targeted protein degraders.

The Strategic Advantage of a Bromo-Hexanoate-Initiated PEG Linker

Utilizing 6-bromohexanoate as a foundational element in PEG linker synthesis offers a modular approach to PROTAC construction. The terminal bromide serves as a stable and reactive handle for conjugation to one of the PROTAC's ligands, typically through nucleophilic substitution.[5] The carboxylic acid provides a versatile point for attachment to the other ligand, often via amide bond formation.[6] This strategy allows for the controlled, stepwise assembly of the PROTAC molecule.

Synthesis of an α-Bromo-ω-Carboxylic Acid Heterobifunctional PEG Linker

While direct initiation of ethylene oxide polymerization with 6-bromohexanoate can be challenging, a more robust and common approach involves the post-polymerization modification of a commercially available PEG derivative. Here, we outline a two-step synthesis to generate a heterobifunctional PEG linker with a terminal bromo group and a carboxylic acid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of an α-bromo-ω-carboxy heterobifunctional PEG linker.

Experimental Protocols

Protocol 1: Synthesis of α-Allyl-ω-carboxy PEG

This protocol describes the conversion of the terminal hydroxyl group of an allyl-terminated PEG to a carboxylic acid using succinic anhydride.[7]

Materials:

| Reagent | Molar Equivalent |

| Allyl-PEG-OH (e.g., Allyl-PEG10-OH) | 1.0 |

| Succinic anhydride | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 0.02 |

| Diethyl ether (cold) | - |

Procedure:

-

In a clean, dry round-bottom flask, combine allyl-PEG-OH and succinic anhydride.

-

Add a catalytic amount of DMAP to the mixture.

-

Heat the reaction mixture to 50°C with stirring for 16 hours. The reaction is typically performed neat (without solvent).

-

After cooling to room temperature, dissolve the crude product in a minimal amount of dichloromethane (DCM).

-

Precipitate the product by adding the DCM solution dropwise to a stirred flask of cold diethyl ether.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Dry the purified α-allyl-ω-carboxy PEG under vacuum.

Characterization:

-

¹H NMR: The appearance of new signals around 2.65 ppm corresponding to the succinate methylene protons confirms the reaction.

-

FT-IR: The appearance of a characteristic carboxylic acid carbonyl stretch (~1720 cm⁻¹) provides further evidence of successful modification.

Protocol 2: Synthesis of α-Bromo-ω-carboxy PEG via Thiol-Ene Reaction

This protocol outlines the "click" reaction between the terminal allyl group of the intermediate from Protocol 1 and a thiol-containing bromo-reagent to yield the final heterobifunctional linker.

Materials:

| Reagent | Molar Equivalent |

| α-Allyl-ω-carboxy PEG | 1.0 |

| 2-Bromoethanethiol | 1.2 |

| Azobisisobutyronitrile (AIBN) | 0.1 |

| Anhydrous Toluene | - |

Procedure:

-

Dissolve the α-allyl-ω-carboxy PEG in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Add 2-bromoethanethiol and AIBN to the solution.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 80°C and stir under an inert atmosphere for 12-16 hours.

-

Cool the reaction to room temperature and remove the toluene under reduced pressure.

-

Purify the crude product by precipitation in cold diethyl ether as described in Protocol 1.

-

Dry the final α-bromo-ω-carboxy PEG linker under vacuum.

Characterization:

-

¹H NMR: The disappearance of the allyl proton signals (around 5.1-6.0 ppm) and the appearance of new signals corresponding to the thioether linkage and the bromo-ethyl group confirm the successful thiol-ene reaction.

-

GPC/SEC: Gel permeation chromatography can be used to confirm the purity and molecular weight distribution of the final linker.[8][9]

Application in PROTAC Synthesis: A Stepwise Approach

The synthesized α-bromo-ω-carboxy PEG linker is now ready for sequential conjugation to the E3 ligase and POI ligands.

Diagram of PROTAC Assembly

Caption: General workflow for the assembly of a PROTAC molecule using the synthesized heterobifunctional linker.

Protocol 3: Conjugation of the Linker to an Amine-Containing E3 Ligase Ligand

This protocol describes the activation of the carboxylic acid on the PEG linker and its subsequent reaction with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).[6][10]

Materials:

| Reagent | Molar Equivalent |

| α-Bromo-ω-carboxy PEG Linker | 1.0 |

| Amine-functionalized E3 Ligase Ligand | 1.1 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.5 |

| N-Hydroxysuccinimide (NHS) | 1.5 |

| Anhydrous Dimethylformamide (DMF) | - |

| Diisopropylethylamine (DIPEA) | 2.0 |

Procedure:

-

Dissolve the α-bromo-ω-carboxy PEG linker in anhydrous DMF.

-

Add EDC and NHS to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.

-

Add the E3 ligase ligand solution and DIPEA to the activated linker solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the E3 ligand-linker-Br intermediate by preparative HPLC.

Protocol 4: Final PROTAC Assembly via Nucleophilic Substitution

This final step involves the reaction of the terminal bromide of the E3 ligand-linker intermediate with a nucleophilic handle on the POI ligand (e.g., a phenol or thiol).

Materials:

| Reagent | Molar Equivalent |

| E3 Ligand-Linker-Br Intermediate | 1.0 |

| POI Ligand with Nucleophilic Handle | 1.2 |

| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 3.0 |

| Anhydrous Dimethylformamide (DMF) | - |

Procedure:

-

Dissolve the E3 ligand-linker-Br intermediate and the POI ligand in anhydrous DMF.

-

Add the base (Cs₂CO₃ or K₂CO₃) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization of the Final PROTAC

A comprehensive characterization of the final PROTAC molecule is crucial to confirm its identity and purity.

| Technique | Purpose |

| LC-MS | To confirm the molecular weight of the final product and assess its purity. |

| ¹H and ¹³C NMR | To confirm the structure of the PROTAC and the presence of all its components (E3 ligand, POI ligand, and linker).[11][12] |

| High-Resolution Mass Spectrometry (HRMS) | To obtain an accurate mass measurement and confirm the elemental composition. |

Conclusion

The use of 6-bromohexanoate as a precursor for the synthesis of heterobifunctional PEG linkers provides a flexible and powerful strategy for the development of novel PROTACs. The protocols outlined in this guide offer a systematic approach to the synthesis and conjugation of these crucial linker molecules. By carefully controlling the synthesis and purification at each step, researchers can generate well-defined PROTACs for the targeted degradation of proteins of interest, paving the way for new therapeutic interventions.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activated PEGs for carboxyl PEGylation [jenkemusa.com]

- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 15. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. US6429342B1 - Polymerization of ethylene oxide using metal cyanide catalysts - Google Patents [patents.google.com]

- 18. scribd.com [scribd.com]

- 19. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 23. chemrxiv.org [chemrxiv.org]

- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ɑ-Methoxy-ω-Bromo PEG [rapp-polymere.com]

- 27. interchim.fr [interchim.fr]

- 28. pubs.acs.org [pubs.acs.org]

Application Note: Surface Functionalization via 6-Bromohexanoate Self-Assembled Monolayers

Executive Summary

The engineering of solid-liquid interfaces using self-assembled monolayers (SAMs) is a cornerstone of modern biosensing, molecular electronics, and targeted drug delivery. Utilizing 6-bromohexanoate derivatives (e.g., bromo-terminated alkanethiols on gold or bromo-alkyl silanes on silicon) provides a highly modular platform for surface functionalization. The terminal bromine atom acts as an excellent leaving group, enabling downstream nucleophilic substitution reactions—most notably, conversion to an azide for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1].

This application note provides a comprehensive, self-validating methodology for researchers and drug development professionals to assemble, functionalize, and characterize 6-bromohexanoate SAMs, ensuring high-fidelity bioconjugation.

Mechanistic Principles of Bromo-Terminated SAMs

Designing a robust surface chemistry workflow requires an understanding of the thermodynamic and kinetic forces at play during interfacial reactions.

-

Monolayer Thermodynamics: The formation of the SAM is driven by the strong affinity of the head group (e.g., thiol for Au, silane for Si) to the substrate, followed by the van der Waals stabilization of the alkyl chains. The 6-carbon hexanoate chain provides a balance between sufficient packing density and conformational flexibility.

-

Steric Congestion and Trajectory Control: Nucleophilic substitution (SN2) at a solid-liquid interface is fundamentally different from bulk solution chemistry. SN2 reactions require a 180° backside attack trajectory. In a densely packed bromo-terminated SAM, this trajectory is severely sterically hindered by the surrounding hydrocarbon matrix[2].

-

Overcoming Kinetic Barriers: To achieve quantitative conversion (e.g., replacing bromine with an azide group), the reaction requires elevated temperatures and a highly nucleophilic, linear anion (like N3⁻) dissolved in a polar aprotic solvent (such as DMF) to minimize solvent caging and maximize nucleophilicity[3].

Figure 1: Chemical pathway for modular surface functionalization via 6-bromohexanoate SAMs.

Self-Validating Experimental Protocols

To ensure scientific integrity, this workflow is designed as a self-validating system . Each chemical transformation is immediately followed by a non-destructive Quality Control (QC) checkpoint to verify success before proceeding.

Phase I: Substrate Preparation & Monolayer Assembly

Rationale: Contaminants disrupt the crystalline packing of the SAM. A pristine surface is mandatory for uniform functionalization.

-

Substrate Cleaning: Submerge gold-coated substrates in freshly prepared Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 10 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics). Rinse copiously with ultra-pure water (18.2 MΩ·cm) and absolute ethanol. Dry under a stream of N₂.

-

SAM Assembly: Immerse the clean substrates into a 1 mM solution of the 6-bromohexanoate-thiol precursor in absolute ethanol.

-

Incubation: Seal the reaction vessel and incubate in the dark at room temperature for 18–24 hours. The extended time allows the alkyl chains to reorganize into a thermodynamically stable, densely packed configuration.

-

Washing: Remove substrates, rinse sequentially with ethanol and hexane to remove physisorbed multilayers, and dry under N₂.

-

QC Checkpoint 1: Measure the water contact angle. A successful bromo-terminated surface will exhibit a moderately hydrophobic contact angle of 78° ± 2° .

Phase II: Nucleophilic Substitution (Azidation)

Rationale: Converting the terminal bromine to an azide prepares the surface for bio-orthogonal click chemistry. The use of DMF and heat overcomes the steric hindrance of the SAM layer[2][3].

-

Reagent Preparation: Prepare a 0.1 M solution of Sodium Azide (NaN₃) in anhydrous N,N-Dimethylformamide (DMF). (Caution: NaN₃ is highly toxic).

-

Reaction: Submerge the bromo-terminated substrates in the NaN₃/DMF solution.

-

Thermal Activation: Heat the sealed reaction vessel to 60°C for 12–16 hours. Temperatures exceeding 80°C risk desorbing the Au-S bonds, while temperatures below 50°C result in incomplete conversion due to the restricted SN2 trajectory[2].

-

Washing: Rinse the substrates vigorously with DMF, followed by ultra-pure water and ethanol. Dry under N₂.

-

QC Checkpoint 2: Perform X-ray Photoelectron Spectroscopy (XPS). The Br 3d peak (~68 eV) should disappear, replaced by a distinct N 1s peak (~400 eV). The contact angle should drop to ~65° .

Phase III: CuAAC Bioconjugation

Rationale: The copper-catalyzed azide-alkyne cycloaddition is highly regiospecific and efficient at room temperature, making it ideal for immobilizing delicate biomolecules or drug compounds[1].

-

Reaction Mixture: In a degassed aqueous buffer (e.g., PBS, pH 7.4), combine:

-

10 µM Alkyne-functionalized target molecule (e.g., peptide, fluorophore, or drug payload).

-

1 mM CuSO₄.

-

5 mM Sodium Ascorbate (acts as a reducing agent to maintain Cu in the +1 catalytic state).

-

-

Incubation: Submerge the azide-terminated substrate in the mixture for 2–4 hours at room temperature in the dark.

-

Quenching & Washing: Remove the substrate, wash with PBS containing 10 mM EDTA to chelate and remove residual copper, followed by a final water rinse.

Figure 2: Step-by-step experimental workflow featuring integrated quality control checkpoints.

Quantitative Validation Matrix

To ensure reproducibility across laboratories, compare your surface characterization data against the standardized metrics in the table below. Deviations indicate incomplete reactions or surface contamination.

| Surface Modification Step | Advancing Water Contact Angle (°) | Ellipsometric Thickness (Å) | Diagnostic XPS Marker Elements |

| Bare Gold Substrate | < 10° | 0.0 | Au 4f (84 eV) |

| 6-Bromohexanoate SAM | 78° ± 2° | ~ 11.5 - 12.5 | Br 3d (~68 eV), C 1s (~284 eV) |

| Azide-Terminated SAM | 65° ± 2° | ~ 12.5 - 13.5 | N 1s (~400 eV), Loss of Br 3d |

| Click-Functionalized SAM | Variable (Probe dependent) | > 20.0 (Probe dependent) | N 1s (Shifted due to Triazole ring) |

References

-

Versatile (Bio)Functionalization of Bromo-Terminated Phosphonate-Modified Porous Aluminum Oxide. Langmuir.[Link]

-

Nucleophilic Displacements in Mixed Self-Assembled Monolayers. Langmuir.[Link]

Sources